molecular formula C20H16N2O3S B2749806 2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899984-95-3

2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

Cat. No. B2749806
CAS RN: 899984-95-3
M. Wt: 364.42
InChI Key: OYTQYJTZZZMNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several functional groups and rings, including a thiophene ring, a benzene ring, and a pyrazolo[1,5-c][1,3]oxazin ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and benzene rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The pyrazolo[1,5-c][1,3]oxazin ring is a heterocyclic ring, which means it contains atoms of at least two different elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Scientific Research Applications

Mechanism of Action

Mode of Action

The presence of a thiophene ring in the structure suggests potential interactions with biological targets through pi-pi stacking or hydrogen bonding .

Biochemical Pathways

The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact biochemical pathways affected .

Pharmacokinetics

The ADME properties of the compound are not well studied. Given the compound’s structure, it is likely to have good lipophilicity, which could enhance its absorption and distribution within the body. The compound’s metabolism and excretion are currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

This will help to fully understand the potential therapeutic applications of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its biological activity, and development of methods to modify its structure to enhance its activity or reduce side effects .

properties

IUPAC Name

2-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)25-20(22(16)21-15)19-6-3-9-26-19/h1-10,16,20,23-24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTQYJTZZZMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.